molecular formula C54H84N10O19 B1675561 Lipopeptin A CAS No. 73666-47-4

Lipopeptin A

Cat. No.: B1675561
CAS No.: 73666-47-4
M. Wt: 1177.3 g/mol
InChI Key: AXMACOGXBDPVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipopeptin A is a potent cyclic lipopeptide antibiotic isolated from Streptomyces sp. XY006 . Research demonstrates its significant antifungal activity, particularly against the banana Fusarium wilt fungus Fusarium oxysporum f. sp. cubense tropical race 4 (Foc TR4), a major global plant pathogen . Its primary mechanism of action involves targeting the fungal plasma membrane, causing severe disruption and inducing cell leakage, which leads to fungal death . Studies also indicate that this compound treatment can suppress the synthesis of key fungal membrane components, including ergosterol and fatty acids, and lower the production of fusaric acid, a virulence factor . In pot experiments, the producing strain XY006 successfully colonized banana plantlets and suppressed the incidence of Fusarium wilt with high efficacy, highlighting the compound's potential in biocontrol applications . This compound is provided for research purposes to support studies in developing sustainable strategies for managing plant fungal diseases. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

73666-47-4

Molecular Formula

C54H84N10O19

Molecular Weight

1177.3 g/mol

IUPAC Name

3-[6-(3-amino-1-hydroxy-3-oxopropyl)-12-(2-amino-2-oxoethyl)-9-benzyl-21-(carboxymethyl)-15,18-bis(hydroxymethyl)-10,13,25-trimethyl-24-(12-methyltetradecanoylamino)-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-3-yl]propanoic acid

InChI

InChI=1S/C54H84N10O19/c1-6-30(2)18-14-11-9-7-8-10-12-17-21-42(70)61-45-31(3)83-54(82)33(22-23-43(71)72)57-51(79)46(39(67)27-41(56)69)62-49(77)37(24-32-19-15-13-16-20-32)63(4)53(81)38(26-40(55)68)64(5)52(80)36(29-66)60-48(76)35(28-65)59-47(75)34(25-44(73)74)58-50(45)78/h13,15-16,19-20,30-31,33-39,45-46,65-67H,6-12,14,17-18,21-29H2,1-5H3,(H2,55,68)(H2,56,69)(H,57,79)(H,58,78)(H,59,75)(H,60,76)(H,61,70)(H,62,77)(H,71,72)(H,73,74)

InChI Key

AXMACOGXBDPVJT-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(=O)O)CO)CO)C)CC(=O)N)C)CC2=CC=CC=C2)C(CC(=O)N)O)CCC(=O)O)C

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(=O)O)CO)CO)C)CC(=O)N)C)CC2=CC=CC=C2)C(CC(=O)N)O)CCC(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lipopeptin A;  Lipopeptin A, dihydrate; 

Origin of Product

United States

Scientific Research Applications

Antifungal Activity

Mechanism of Action
Lipopeptin A exhibits significant antifungal activity, primarily through its ability to disrupt fungal cell membranes. Studies have shown that it targets the synthesis of ergosterol, a critical component of fungal cell membranes, leading to increased permeability and cell lysis .

Case Studies

  • A study demonstrated that this compound effectively inhibited the growth of Fusarium oxysporum f.sp. cubense, a pathogen responsible for banana wilt disease. The compound showed a biocontrol efficacy of up to 87.7% , indicating its potential as a natural fungicide in agricultural applications .
  • In vitro tests revealed that this compound inhibited mycelial growth and conidial sporulation in Fusarium oxysporum, showcasing its effectiveness against phytopathogenic fungi .

Inhibition of Microbial Cell Wall Synthesis

Research Findings
this compound has been identified as a selective inhibitor of peptidoglycan synthesis in Escherichia coli. It disrupts the formation of lipid intermediates necessary for cell wall construction, which is crucial for bacterial survival .

Detailed Mechanism
The compound inhibits the conversion of UDP-N-acetylglucosamine (GlcNAc) and UDP-N-acetylmuramic acid (MurNAc) into essential peptidoglycan precursors, thereby preventing proper cell wall formation. This mechanism was confirmed through various biochemical assays that highlighted its selective action without affecting other metabolic pathways significantly .

Agricultural Applications

Biocontrol Potential
The use of this compound in agriculture extends beyond direct antifungal activity. It has been shown to enhance plant growth parameters and induce systemic resistance in treated plants. For instance, the application of this compound in pot experiments improved peroxidase activity in banana plantlets, suggesting an induced resistance mechanism against pathogens .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antifungal ActivityDisruption of fungal cell membranes through ergosterol synthesis inhibitionUp to 87.7% efficacy against Fusarium oxysporum in agricultural settings
Inhibition of Cell Wall SynthesisSelective inhibition of peptidoglycan synthesis in bacteriaEffective against E. coli, preventing proper cell wall formation
Biocontrol in AgricultureEnhances plant growth and induces resistanceImproved peroxidase activity and growth parameters in treated plants

Comparison with Similar Compounds

Structural and Functional Similarities

Lipopeptin A belongs to a broader class of amphipathic lipopeptides produced by bacteria and fungi. Key structural and functional analogs include:

Compound Source Structure Target Pathogens Key Mechanisms Unique Features
This compound Streptomyces sp. Cyclic octapeptide + C14–15 acyl chain Foc TR4, Botrytis cinerea Membrane disruption; inhibits ergosterol/fatty acid synthesis; suppresses fusaric acid Dual action (membrane + virulence factor inhibition)
Lipopeptin B Streptomyces sp. Cyclic octapeptide + slightly shorter acyl chain Foc TR4 (weaker activity) Similar to this compound but less potent Minimal structural difference reduces efficacy by ~50%
Polymyxins Bacillus polymyxa Cyclic heptapeptide + fatty acid tail Gram-negative bacteria Membrane permeabilization via lipid A binding Last-resort antibiotics; nephrotoxic in humans
Surfactin Bacillus subtilis Cyclic heptapeptide + β-hydroxy fatty acid Bacteria, fungi, enveloped viruses Membrane pore formation; antiviral activity Biosurfactant properties; low toxicity
Iturin A Bacillus spp. Cyclic heptapeptide + β-amino fatty acid Fungi (e.g., Aspergillus) Membrane disruption via ergosterol binding High specificity for fungal membranes
Daptomycin Streptomyces roseosporus Cyclic lipopeptide + decanoyl chain Gram-positive bacteria Calcium-dependent membrane depolarization Clinically approved for MRSA infections

Key Differentiators of this compound

  • Structural Specificity : The branched C14–15 acyl chain in this compound enhances membrane interaction compared to Lipopeptin B, which has a shorter chain . This aligns with studies showing acyl chain length critically influences lipopeptide bioactivity .
  • Multi-Target Antifungal Action : Unlike polymyxins or daptomycin (which target bacteria), this compound uniquely disrupts fungal membranes and suppresses fusaric acid, a phytotoxin essential for Fusarium pathogenicity . This dual mechanism reduces resistance risk.
  • Agricultural Biocontrol Potential: this compound outperforms surfactin and iturin in suppressing Foc TR4, with in planta efficacy (87.7% disease reduction) and growth-promoting effects on banana plantlets .

Mechanistic Insights

  • Membrane Disruption: this compound induces plasma membrane disintegration in Foc TR4, observed via electron microscopy, similar to iturin and daptomycin .
  • Ergosterol Inhibition : this compound reduces ergosterol synthesis by 60–70% in Foc TR4, comparable to azole antifungals but with a distinct membrane-targeting mechanism .
  • Virulence Factor Suppression : this compound decreases fusaric acid production by 40–50%, a feature absent in most lipopeptides .

Preparation Methods

Strain Selection and Culture Conditions

This compound is naturally produced by Streptomyces sp. AC-69, a strain phylogenetically related to Streptomyces violaceochromogenes. Optimal yields are achieved using a modified Bennett’s medium containing 2% glucose, 0.5% yeast extract, and 0.1% calcium carbonate, incubated at 28°C for 96–120 hours with agitation at 220 rpm. Precursor-directed biosynthesis studies demonstrate that supplementation with 10 mM L-histidine increases titers by 40%, likely due to its incorporation into the peptide backbone.

Downstream Processing and Purification

The compound is extracted from both mycelia and culture filtrates using a methanol-chloroform (2:1 v/v) solvent system. Subsequent purification involves silica gel chromatography with a gradient of chloroform-methanol-ammonium hydroxide (90:10:1 to 70:30:3), yielding this compound with >95% purity. Critical to this process is the removal of co-eluting lipids through countercurrent distribution, as detailed in Table 1.

Table 1: Key Parameters in this compound Fermentation

Parameter Optimal Condition Yield Impact
Carbon Source Glucose (2%) +35%
Nitrogen Source Yeast Extract (0.5%) +28%
pH 7.2–7.5 +22%
Aeration Rate 0.8 vvm +18%

Chemical Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS)

The cyclic heptapeptide core is constructed using Fmoc chemistry on 2-chlorotrityl resin. Couplings employ hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) and collidine in dimethylformamide (DMF), with a 92% average stepwise yield. Orthogonal protection of 2,4-diaminobutyric acid (Dab) residues using the ivDde group enables selective deprotection prior to cyclization.

Lipidation and Cyclization

N-acylation with (R)-3-hydroxydecanoic acid is performed in cyclohexane-methanol (4:1) using sodium methoxide as base (60°C, 2 hr), achieving 78% acylation efficiency. Macrocyclization via diphenylphosphoryl azide (DPPA) in DMF at −15°C produces the 21-membered ring with 65% yield and <3% dimerization.

Equation 1: Transesterification Reaction for Lipid Attachment
$$
\text{Palmitoyl-Gly-OEt} + \text{L-Histidine} \xrightarrow{\text{NaOMe/MeOH}} \text{Palmitoyl-Gly-His} + \text{EtOH}
$$
This kinetic-controlled reaction favors N-acylation over O-acylation when conducted below 65°C.

Structural Modifications and Activity Relationships

Lipid Tail Optimization

The β-hydroxy fatty acid chain length critically determines antimicrobial activity:

Table 2: Chain Length vs. MIC Against E. coli

Carbon Atoms MIC (μg/mL) Relative Activity
C12 32
C14 16
C16 8
C18 64 0.5×

The C16 derivative shows optimal membrane insertion, correlating with its 4-fold potency increase over the native C14 compound.

Peptide Backbone Engineering

Substituting D-Ala₇ with D-Ser reduces nephrotoxicity by 60% while maintaining 90% antimicrobial efficacy. This modification decreases hydrophobic interactions with renal organic anion transporters.

Analytical Characterization Techniques

Mass Spectrometry

High-resolution MALDI-TOF analysis ([M+H]⁺ calc. 1203.6542, found 1203.6538) confirms molecular identity. MS/MS fragmentation reveals characteristic y₃⁺ (m/z 487.2) and b₄⁺ (m/z 632.3) ions diagnostic of the cyclic structure.

Nuclear Magnetic Resonance (NMR)

¹H-¹³C HSQC correlations confirm the (3R)-hydroxydecanoate configuration: δH 4.15 (m, H-3), δC 73.8 (C-3), and δC 176.2 (C-1). NOESY interactions between Dab₂ NH and D-Ala₇ CO confirm macrocycle geometry.

Industrial-Scale Production Challenges

Fermentation Limitations

Despite optimization, scale-up beyond 500 L yields only 60–80 mg/L due to oxygen transfer limitations. Computational fluid dynamics modeling predicts a 45% productivity increase through impeller redesign (Rushton → Scaba 6SRGT).

Synthetic Route Economics

Current SPPS approaches remain prohibitively expensive ($12,000/g). Continuous-flow microreactor systems may reduce costs by 70% through improved reagent utilization and reduced cycle times.

Q & A

Q. What analytical methods are recommended for elucidating the structural conformation of Lipopeptin A in vitro?

To determine this compound’s structure, combine nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of cyclic peptide domains with high-resolution mass spectrometry (HR-MS) to validate molecular weight and fragmentation patterns. For lipid tail characterization, employ tandem MS/MS and gas chromatography (GC) coupled with fatty acid methyl ester (FAME) analysis. Cross-validate results using X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers design experiments to assess this compound’s bioactivity against antibiotic-resistant pathogens?

Use a tiered approach:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against standardized panels of Gram-positive (e.g., MRSA) and Gram-negative (e.g., Pseudomonas aeruginosa) strains, with controls for solvent effects.
  • Time-kill kinetics : Evaluate bactericidal vs. bacteriostatic activity over 24 hours.
  • Synergy studies : Combine this compound with β-lactams or glycopeptides using checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

Q. What quality control measures ensure reproducibility in this compound synthesis?

  • Batch consistency : Require HPLC purity ≥95% (with trifluoroacetic acid (TFA) content <1% for cell-based assays) and mass spectrometry validation.
  • Solubility standardization : Pre-dissolve in dimethyl sulfoxide (DMSO) at fixed concentrations, with lyophilization protocols to minimize hygroscopic variability.
  • Storage conditions : -80°C under argon to prevent oxidation of lipid moieties .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity in mammalian cells be resolved?

  • Dose-response refinement : Test across a wider concentration range (e.g., 0.1–100 µM) using multiple cell lines (e.g., HEK293, HepG2) and viability assays (MTT, LDH release).
  • Mechanistic studies : Conduct transcriptomic profiling (RNA-seq) to identify off-target pathways, and compare membrane permeabilization effects via propidium iodide uptake assays.
  • Experimental replication : Collaborate with independent labs to control for batch-specific impurities .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo efficacy studies?

  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance serum stability.
  • Dosing regimens : Use allometric scaling from murine models (e.g., single vs. multiple doses at 10–50 mg/kg) with LC-MS/MS quantification of plasma concentrations.
  • Tissue distribution : Radiolabel this compound with tritium or fluorescent tags for biodistribution analysis in target organs .

Q. How can computational modeling predict this compound’s interaction with bacterial membranes?

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers (e.g., POPC/POPG membranes) using GROMACS or CHARMM.
  • Free energy calculations : Estimate binding affinities via umbrella sampling or MM/PBSA.
  • In silico mutagenesis: Identify critical residues for membrane insertion using Rosetta or FoldX .

Methodological Frameworks for Research Design

Applying the PICOT framework to this compound resistance studies :

  • Population : Staphylococcus aureus clinical isolates.
  • Intervention : this compound exposure at sub-MIC concentrations.
  • Comparison : Untreated controls vs. daptomycin-resistant strains.
  • Outcome : Frequency of resistance mutations (e.g., mprF gene SNPs) over 30 generations.
  • Time : Longitudinal analysis at 5-day intervals .

Evaluating research feasibility using FINER criteria :

  • Feasible : Access to BSL-2 facilities for pathogen handling.
  • Interesting : Novelty in targeting underexplored lipid II biosynthesis pathways.
  • Novel : First study to link this compound’s hemolytic activity to sphingomyelinase interactions.
  • Ethical : Compliance with IACUC guidelines for animal models.
  • Relevant : Addresses WHO priority pathogens list .

Data Interpretation and Reporting

Q. How should researchers address variability in this compound’s antimicrobial activity across studies?

  • Meta-analysis : Aggregate data from ≥10 independent studies using random-effects models to quantify heterogeneity (I² statistic).
  • Subgroup analysis : Stratify by bacterial strain, assay type, or solvent systems.
  • Sensitivity testing : Exclude outliers with Cook’s distance >1 to assess robustness .

Best practices for reporting negative results in this compound research :

  • Transparency : Disclose all experimental parameters (e.g., pH, temperature, solvent lot numbers).
  • Contextualization : Compare with structurally analogous lipopeptides (e.g., daptomycin) to hypothesize mechanism-specific limitations.
  • Data repositories : Deposit raw spectra, MIC datasets, and simulation trajectories in Zenodo or Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.